
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-(4-chlorophenyl)indolizine with bis(4-chlorophenyl) disulfide under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the indolizine core .
Scientific Research Applications
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, this compound has shown potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent . Its unique structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a photosensitive material and in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- can be compared with other similar compounds, such as indole, pyridine, and quinoline derivatives . While these compounds share some structural similarities, Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
58892-64-1 |
|---|---|
Molecular Formula |
C36H37Cl2N5 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
1,3-bis[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-phenylindolizine |
InChI |
InChI=1S/C36H37Cl2N5/c37-29-9-13-31(14-10-29)41-22-18-39(19-23-41)26-33-34-8-4-5-17-43(34)35(36(33)28-6-2-1-3-7-28)27-40-20-24-42(25-21-40)32-15-11-30(38)12-16-32/h1-17H,18-27H2 |
InChI Key |
ZYZDZTBBTYQHNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


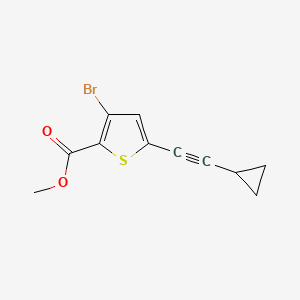
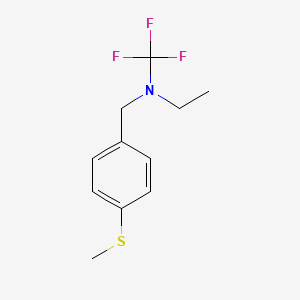

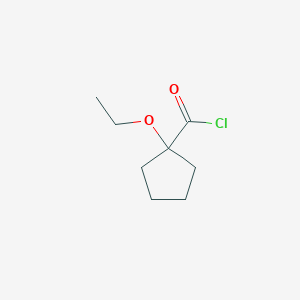
![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)
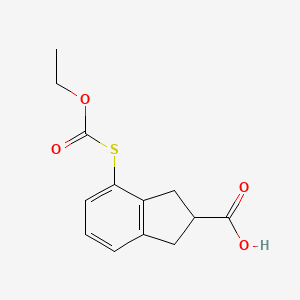
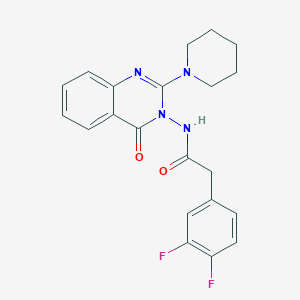
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)
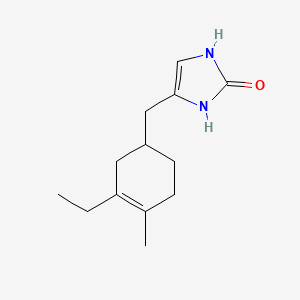
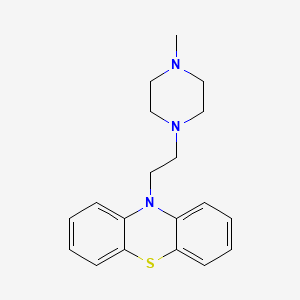
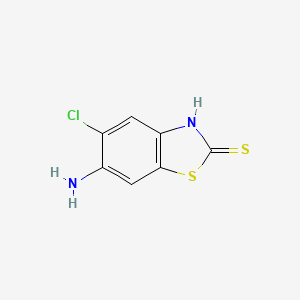
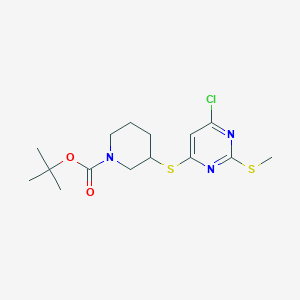
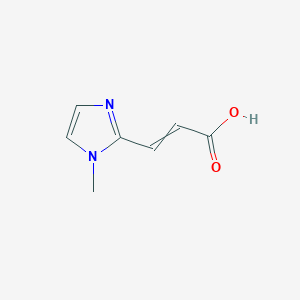
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)
